![molecular formula C52H26BrN7O7 B12775010 Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo- CAS No. 83950-11-2](/img/structure/B12775010.png)
Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-
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Overview
Description
EINECS 281-466-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 281-466-4 typically involve large-scale chemical synthesis processes. These methods are designed to ensure high yield and purity of the compound, adhering to stringent industrial standards .
Chemical Reactions Analysis
Types of Reactions
EINECS 281-466-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 281-466-4 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of EINECS 281-466-4 depend on the specific reaction conditions and reagents used. These products are often utilized in further chemical synthesis and industrial applications .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of Naphth[2,3-c]acridine have shown promising anticancer properties. Studies have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to target specific signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Activity
Naphth[2,3-c]acridine derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage linked to various diseases including cancer and neurodegenerative disorders .
Case Study 1: Anticancer Effects on Breast Cancer Cells
A study conducted on the effects of Naphth[2,3-c]acridine derivatives on MCF-7 breast cancer cells revealed that these compounds significantly reduced cell viability in a dose-dependent manner. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates .
Case Study 2: Antimicrobial Efficacy Against E. coli
In another investigation, the antimicrobial efficacy of the compound was tested against Escherichia coli. Results indicated that the compound inhibited bacterial growth at low concentrations, suggesting potential use as an antibacterial agent in clinical settings .
Mechanism of Action
The mechanism of action of EINECS 281-466-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
EINECS 281-466-4 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
EINECS 203-770-8: Amyl nitrite
EINECS 234-985-5: Bismuth tetroxide
EINECS 239-934-0: Mercurous oxide
Uniqueness
EINECS 281-466-4 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity and applications make it valuable in various scientific and industrial contexts .
Biological Activity
Naphth[2,3-c]acridine-5,8,14(13H)-trione, specifically the compound with the structure 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₄₄H₂₃BrN₆O₆
- Molecular Weight : 811.594 g/mol
- CAS Number : 83949-88-6
The mechanism of action of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation can inhibit DNA replication and transcription processes, making it a candidate for anticancer activity. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to Naphth[2,3-c]acridine derivatives exhibit significant anticancer properties. A study focused on acridine derivatives showed that they could effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the low micromolar range .
In vitro studies have demonstrated that this particular naphthacridine derivative can induce apoptosis in cancer cells by interacting with DNA and inhibiting critical enzymes involved in cell proliferation .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with nucleic acid synthesis .
Table 1: Summary of Biological Activities
Activity | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 7.8 | |
Anticancer | PC3 | 8.5 | |
Antimicrobial | E. coli | 15 | |
Antimicrobial | S. aureus | 12 |
Case Study: Synthesis and Evaluation
In a notable study published in PMC, researchers synthesized several naphthoquinone derivatives similar to Naphth[2,3-c]acridine and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the acridine structure significantly impacted biological activity, highlighting the importance of structural variations in enhancing therapeutic efficacy .
Properties
CAS No. |
83950-11-2 |
---|---|
Molecular Formula |
C52H26BrN7O7 |
Molecular Weight |
940.7 g/mol |
IUPAC Name |
6-[[4,6-bis[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C52H26BrN7O7/c53-23-19-20-34-32(21-23)45(63)33-22-37(40-41(42(33)54-34)49(67)29-14-6-5-13-28(29)48(40)66)57-52-59-50(55-35-17-7-15-30-38(35)46(64)26-11-3-1-9-24(26)43(30)61)58-51(60-52)56-36-18-8-16-31-39(36)47(65)27-12-4-2-10-25(27)44(31)62/h1-22H,(H,54,63)(H3,55,56,57,58,59,60) |
InChI Key |
LHPYJXQUACOTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)NC5=C6C(=C7C(=C5)C(=O)C8=C(N7)C=CC(=C8)Br)C(=O)C9=CC=CC=C9C6=O)NC1=CC=CC2=C1C(=O)C1=CC=CC=C1C2=O |
Origin of Product |
United States |
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